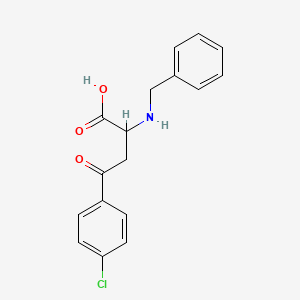

2-(Benzylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

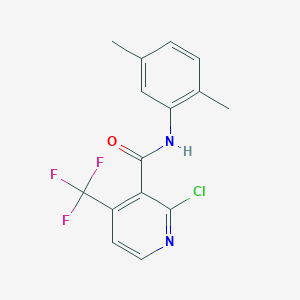

This compound contains a benzylamino group, a chlorophenyl group, and a carboxylic acid group. The benzylamino group consists of a benzene ring attached to an amino group, which could potentially participate in hydrogen bonding. The chlorophenyl group is a benzene ring with a chlorine atom, which could make the compound more reactive. The carboxylic acid group (COOH) is a functional group often seen in organic acids .

Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the benzene rings and the carboxylic acid group, which could have implications for the compound’s stability and reactivity .Chemical Reactions Analysis

The compound could potentially undergo reactions typical of amines, chlorobenzenes, and carboxylic acids. For example, the amine group could participate in acid-base reactions, the chloro group could undergo nucleophilic substitution, and the carboxylic acid could undergo condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could make the compound soluble in water. The compound’s melting and boiling points would likely be relatively high due to the presence of the benzene rings .Aplicaciones Científicas De Investigación

Organic Synthesis and Protodeboronation

- Application : BCOBA can undergo catalytic protodeboronation, even for 1°, 2°, and 3° alkyl boronic esters. This radical-based approach enables the transformation of boronic esters into other functional groups, expanding their synthetic utility .

Hydromethylation of Alkenes

- Application : BCOBA, in combination with a Matteson–CH₂–homologation, allows for formal anti-Markovnikov alkene hydromethylation. This transformation has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .

Total Synthesis of Natural Products

- Application : BCOBA has been employed in the formal total synthesis of δ-®-coniceine and indolizidine 209B, demonstrating its utility in accessing structurally intricate compounds .

Polymorphism Studies

- Application : BCOBA, a potential non-steroidal anti-inflammatory drug, has been studied for its polymorphism. Understanding its crystal forms aids in drug formulation and stability .

Pyridinium Salts and Ionic Liquids

- Application : While not directly related to BCOBA, pyridinium salts are worth mentioning. They find use as ionic liquids, anti-microbial agents, and even in cancer and malaria research .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-(benzylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3/c18-14-8-6-13(7-9-14)16(20)10-15(17(21)22)19-11-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBVCPGXVGEGJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2618066.png)

![N-(4-ethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2618068.png)

![4-acetyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2618072.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2618077.png)

![2-[5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B2618078.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2618085.png)

![ethyl 2-[[(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2618086.png)